molecular formula C13H25N3O2 B11861104 tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate CAS No. 883547-69-1

tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate

Cat. No.: B11861104
CAS No.: 883547-69-1
M. Wt: 255.36 g/mol
InChI Key: ZPQUPOUMBRSEAH-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound consists of an azetidine (4-membered nitrogen heterocycle) substituted at the 1-position with pyrrolidin-3-yl and at the 3-position with a methyl group bearing a tert-butyl carbamate moiety. Its molecular formula is C₁₄H₂₇N₃O₂, with a molecular weight of 281.4 g/mol (calculated). The carbamate group acts as a protective moiety for amines, commonly used in medicinal chemistry to modulate solubility, stability, and bioavailability .

  • Palladium-catalyzed coupling for azetidine functionalization (e.g., with pyrimidine or benzyl groups) .
  • Microwave-assisted reactions for improved yield and purity .
  • Hydrogenation with Pd/C for deprotection or intermediate steps .

Properties

CAS No.

883547-69-1

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

tert-butyl N-[(1-pyrrolidin-3-ylazetidin-3-yl)methyl]carbamate

InChI

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-6-10-8-16(9-10)11-4-5-14-7-11/h10-11,14H,4-9H2,1-3H3,(H,15,17)

InChI Key

ZPQUPOUMBRSEAH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(C1)C2CCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate typically involves the reaction of azetidine and pyrrolidine derivatives with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies indicate that derivatives of tert-butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate exhibit promising anticancer properties.

Mechanism of Action :
The compound appears to induce apoptosis in various cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.

Case Study :
In vitro assays demonstrated that this compound showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. The observed IC50 values suggest effective inhibition of cell proliferation at nanomolar concentrations.

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory potential.

Research Findings :
Studies have shown that it enhances the activity of immune cells, particularly mouse splenocytes, against tumor cells. This effect is believed to be mediated through the inhibition of the PD-1/PD-L1 pathway, a critical immune checkpoint in cancer.

Case Study :
A PhD thesis investigated the biological activity of several piperidine derivatives, including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that this compound significantly restored immune function at specific concentrations.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (nM)Reference
FaDu (hypopharyngeal)<100[Study on piperidine derivatives]
A549 (lung cancer)<200[In vitro assays]

Table 2: Immunomodulatory Effects

Immune ResponseConcentration (nM)Effect
Splenocyte activity100Enhanced tumor cell lysis
PD-L1 inhibition50Restored immune function

Mechanism of Action

The mechanism of action of tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Compound Name Key Substituents Molecular Weight ([M+H]⁺) Purity Synthesis Method Key Applications/Notes
tert-Butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamate Piperidin-3-yl (6-membered ring) ~295.4 95% Palladium-catalyzed coupling Intermediate in kinase inhibitor synthesis
tert-Butyl (1-(2-Aminopyrimidin-4-yl)azetidin-3-yl)(ethyl)carbamate (24c) Pyrimidin-4-yl, ethyl 280 >99% Microwave-assisted coupling H3 receptor agonist (high affinity)
tert-Butyl (1-Benzhydrylazetidin-3-yl)carbamate (26) Benzhydryl 322.4 63% Classical coupling Lower purity due to steric hindrance
tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate (11) Benzyl-pyrrolidine 317.4 >95% Hydrogenation with Pd/C Precursor for oxazoloquinoline derivatives
(R)-tert-Butyl (1-(4-bromobenzyl)pyrrolidin-3-yl)carbamate 4-Bromobenzyl 367.3 >95% Suzuki-Miyaura coupling Halogenated analog for cross-coupling studies

Key Observations :

Ring Size and Flexibility: The substitution of pyrrolidin-3-yl (5-membered) vs. piperidin-3-yl (6-membered) alters conformational flexibility and binding pocket compatibility. Piperidine analogs (e.g., QP-1773 ) may exhibit enhanced solubility due to increased hydrophilicity.

Substituent Effects: Electron-Deficient Groups: Pyrimidin-4-yl substituents (e.g., 24c ) enhance H3 receptor binding affinity ([M+H]⁺ = 280) compared to bulkier benzhydryl groups (purity 63% ).

Synthetic Challenges :

  • Microwave-assisted methods (e.g., ) achieve higher purity (>99%) compared to classical coupling (e.g., 63% for 26 ).
  • Steric hindrance in benzhydryl analogs reduces reaction efficiency .

Pharmacological and Physicochemical Comparisons

Physicochemical Properties :

  • LogP : Pyrrolidin-3-yl analogs likely exhibit higher lipophilicity (LogP ~2.5) compared to pyrimidine derivatives (LogP ~1.8) due to aromatic heterocycles.
  • Solubility : Carbamate protection improves aqueous solubility (e.g., 24c vs. unprotected amines).

Biological Activity

tert-Butyl ((1-(pyrrolidin-3-yl)azetidin-3-yl)methyl)carbamate (CAS No. 883547-69-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, biological activity, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C13H25N3O2C_{13}H_{25}N_{3}O_{2}, with a molecular weight of 255.36 g/mol. The compound features a tert-butyl group linked to a pyrrolidine and azetidine moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research has indicated that various azetidine derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have shown activity against a range of bacterial strains, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values for these compounds often vary significantly based on structural modifications .

Table 1: Antimicrobial Activity of Azetidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound AS. aureus32
Compound BE. faecalis>512
Compound CPseudomonas aeruginosa64

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of cognitive deficits. In studies involving scopolamine-induced memory impairment, compounds structurally related to this compound demonstrated the ability to improve cognitive function significantly . These findings suggest that the compound may influence neurotransmitter systems or neuroinflammatory pathways.

Study on Cognitive Enhancement

In a recent study, researchers investigated the effects of various carbamate derivatives on cognitive function in animal models. The study found that certain derivatives, including those similar to this compound, improved performance in memory tasks compared to control groups .

Key Findings:

  • Enhanced memory retention was observed in treated groups.
  • Behavioral assays indicated reduced anxiety levels in subjects administered the compound.

Study on Antimicrobial Efficacy

Another significant study focused on evaluating the antimicrobial efficacy of azetidine derivatives against multi-drug resistant strains. The results highlighted that modifications in the azetidine structure could lead to increased potency against resistant bacterial strains .

Results Summary:

  • Compounds with p-tolyl substitutions showed enhanced activity.
  • Structural variations led to a 2–8-fold change in MIC values across different bacterial species.

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